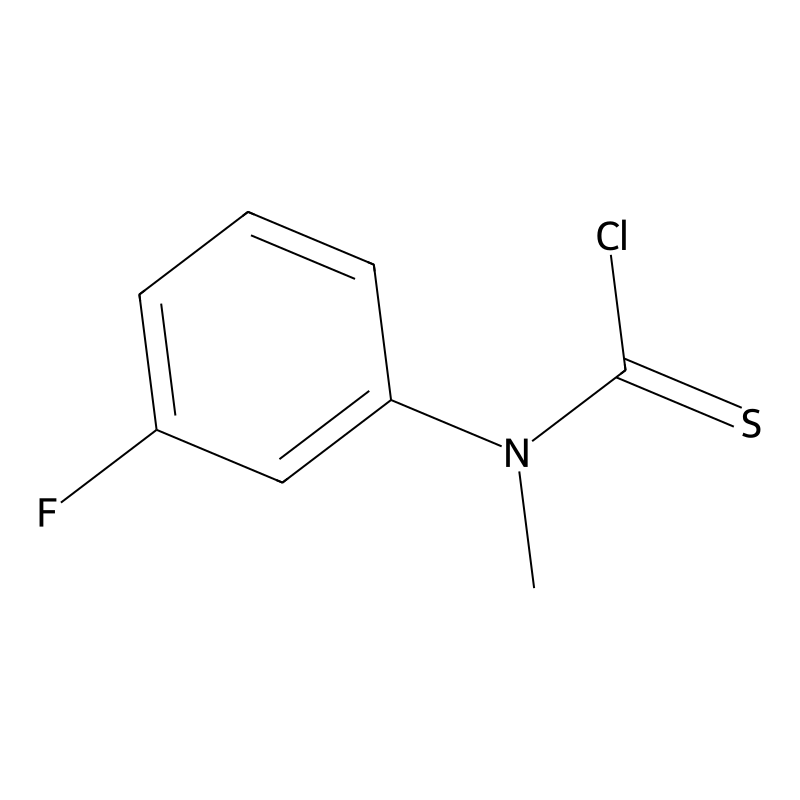N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
- Thiocarbamoyl chloride group: This group can react with various nucleophiles, including amines, alcohols, and thiols, to form diverse N-substituted thiocarbamates, which can exhibit interesting biological properties [].
- 3-fluorophenyl group: The presence of the fluorine atom in the meta position of the phenyl ring can introduce unique electronic properties, potentially influencing the reactivity and biological activity of the molecule [].
While there is no extensive research directly focused on N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, its structural features suggest potential for investigation in areas like:
- Medicinal chemistry: The thiocarbamoyl moiety has been explored in the development of drugs with various therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities [].
- Material science: Thiocarbamates can be used as precursors for the synthesis of various functional materials, such as polymers, conducting materials, and coordination complexes [].
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound classified as a thiocarbamoyl chloride. Its molecular formula is C₈H₇ClFNS, with a molecular weight of approximately 203.67 g/mol. The structure consists of a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The compound also features a chlorine atom attached to the nitrogen, contributing to its reactivity and making it a polar molecule due to the electronegativity differences among its constituent atoms .
- Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines, alcohols, or thiols. For example:where represents the N-methyl and 3-fluorophenyl group.
- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid:
These reactions highlight the compound's potential for further chemical transformations and functionalization .
The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methylthiocarbamoyl chloride with 3-fluoroaniline. This process can be performed under controlled conditions to ensure high yield and purity. The general synthetic route may be outlined as follows:
- Preparation of Thiocarbamoyl Chloride: Reacting methylamine with carbon disulfide followed by chlorination.
- Substitution Reaction: Treating the thiocarbamoyl chloride with 3-fluoroaniline in an appropriate solvent under reflux conditions.
This method allows for the introduction of the fluorophenyl group while maintaining the integrity of the thiocarbamoyl structure .
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride has potential applications in various fields:
- Medicinal Chemistry: Its structural characteristics may allow it to serve as an intermediate in drug synthesis.
- Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides.
- Research Reagents: It can be utilized in proteomics and other biochemical research settings due to its reactive nature .
Several compounds share structural similarities with N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, including:
- N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride: Contains a trifluoromethyl group instead of a fluorine atom, potentially altering its electronic properties and reactivity.
- N,N-Dimethyl-thiocarbamoyl chloride: Lacks the aromatic character provided by the fluorophenyl group, which may influence its biological activity.
- N-Methyl-N-(phenyl)-thiocarbamoyl chloride: A simpler analog without fluorine substitution, which could exhibit different chemical behavior.
Comparison TableCompound Name Structural Features Unique Characteristics N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride Fluorine substitution on phenyl Enhanced lipophilicity N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride Trifluoromethyl group on phenyl Increased electron-withdrawing effects N,N-Dimethyl-thiocarbamoyl chloride No aromatic substitution Simpler structure, less reactivity N-Methyl-N-(phenyl)-thiocarbamoyl chloride No fluorine substitution Basic structure without halogen effects
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | Fluorine substitution on phenyl | Enhanced lipophilicity |
| N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride | Trifluoromethyl group on phenyl | Increased electron-withdrawing effects |
| N,N-Dimethyl-thiocarbamoyl chloride | No aromatic substitution | Simpler structure, less reactivity |
| N-Methyl-N-(phenyl)-thiocarbamoyl chloride | No fluorine substitution | Basic structure without halogen effects |
The unique presence of both a methyl group and a fluorinated aromatic ring distinguishes N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride from its analogs, potentially imparting unique chemical properties and biological activities .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








